2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a compound with the molecular formula C17H25NO4. It is a derivative of amino acids and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical pathways without premature reactions. The hexanoic acid moiety can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with similar protective group chemistry.
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Another amino acid derivative with a different side chain.
2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid: A glycine derivative used in similar applications.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific combination of the benzyloxycarbonyl protective group and the hexanoic acid moiety. This combination allows for versatile applications in both synthetic and biological contexts, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)9-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
PTHNCEBWMFUZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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